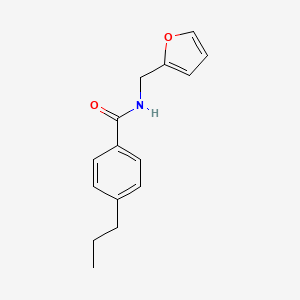
N-(2-furylmethyl)-4-propylbenzamide
Overview
Description
N-(2-furylmethyl)-4-propylbenzamide, also known as N-(2-furylmethyl)-4-propylanilide, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of potential applications, including as a tool for studying the mechanisms of certain biological processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-propylbenzamide(2-furylmethyl)-4-propylbenzamide is not well understood. However, it is thought to act as an inhibitor of certain ion channels, which are important for the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-propylbenzamide(2-furylmethyl)-4-propylbenzamide has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain ion channels, which could have implications for the regulation of various physiological processes. Additionally, this compound has been found to have antioxidant properties, which could be useful in protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-4-propylbenzamide(2-furylmethyl)-4-propylbenzamide in lab experiments is its potent inhibitory effects on ion channels. This could be useful in studying the mechanisms of these channels and their role in various physiological processes. However, one limitation of this compound is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N-(2-furylmethyl)-4-propylbenzamide(2-furylmethyl)-4-propylbenzamide. One area of interest is in further elucidating the compound's mechanism of action, which could help to better understand its potential applications in scientific research. Additionally, this compound could be studied for its potential use in the treatment of various diseases and conditions, such as neurological disorders and oxidative stress-related conditions.
Scientific Research Applications
N-(2-furylmethyl)-4-propylbenzamide(2-furylmethyl)-4-propylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of certain biological processes, such as the regulation of ion channels in the nervous system. This compound has been found to be a potent inhibitor of certain ion channels, which could be useful in studying the mechanisms of these channels and their role in various physiological processes.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-4-12-6-8-13(9-7-12)15(17)16-11-14-5-3-10-18-14/h3,5-10H,2,4,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYPBLPWMBSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)
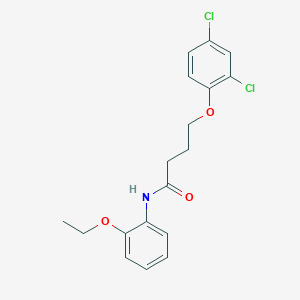
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)
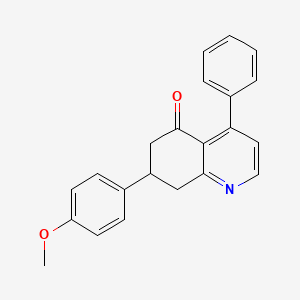
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)
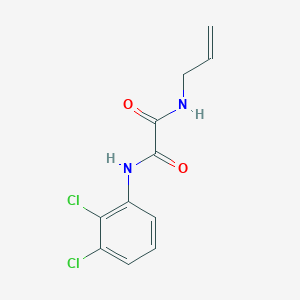

![7-[(pentafluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B4762623.png)
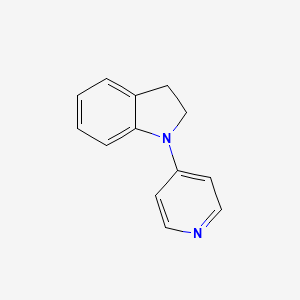

![N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4762643.png)